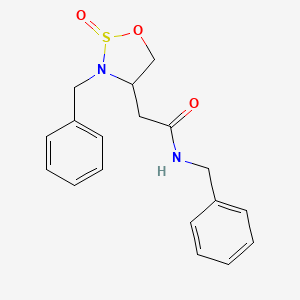

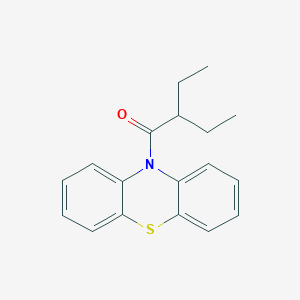

![molecular formula C10H8BrClN2O2S B5610406 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 5510-12-3](/img/structure/B5610406.png)

1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related imidazole derivatives often involves multi-step reactions that include halogenation, sulfonation, and the use of catalysts to achieve the desired structural features. For example, the Sandmeyer type reaction demonstrates the transformation of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, showcasing a method for introducing bromine into the imidazole ring (Lobana, Sultana, & Butcher, 2011).

Molecular Structure Analysis

Imidazole derivatives exhibit a wide range of molecular structures, often determined by the nature of substitutions on the imidazole ring. X-ray crystallography studies provide insights into the spatial arrangement of atoms within these molecules, revealing how different substituents influence the overall geometry. For instance, docking studies and the crystal structure analysis of tetrazole derivatives have shown the impact of substitutions on the molecular configuration and potential interactions with biological targets (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, reflecting their chemical properties. They can act as ligands in coordination chemistry, engage in nucleophilic substitution reactions, and undergo electrophilic addition reactions. The versatility of these molecules is highlighted by their reactivity towards different chemical agents, leading to a wide array of products with potential applications in medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of halogen atoms and sulfonamide groups can significantly affect these properties, making them more soluble in certain solvents or altering their phase transition temperatures.

Chemical Properties Analysis

The chemical behavior of "1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole" and related compounds is characterized by their ability to undergo reactions typical of imidazoles, such as deprotonation, alkylation, and sulfonation. These reactions are central to the compound's utility in synthesis and its functionalization for specific applications. For example, the use of imidazole-based reagents in diazotransfer reactions highlights the chemical versatility of these molecules (Goddard-Borger & Stick, 2007).

Propriétés

IUPAC Name |

1-(2-bromo-4-chlorophenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O2S/c1-7-13-4-5-14(7)17(15,16)10-3-2-8(12)6-9(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVFYZJRZOAVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350637 |

Source

|

| Record name | ZINC00051700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5510-12-3 |

Source

|

| Record name | ZINC00051700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

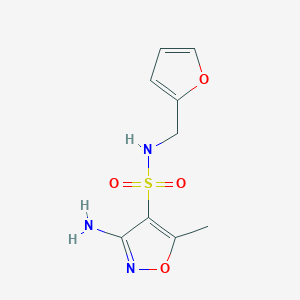

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5610353.png)

![ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5610358.png)

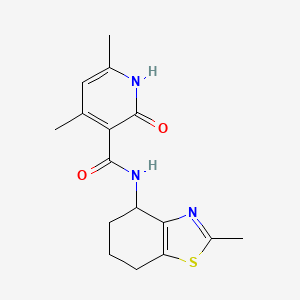

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5610365.png)

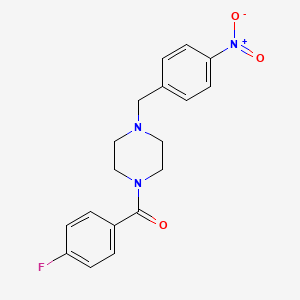

![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5610372.png)

![ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5610378.png)

![4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5610386.png)

![2-benzyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5610391.png)

![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5610405.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5610411.png)